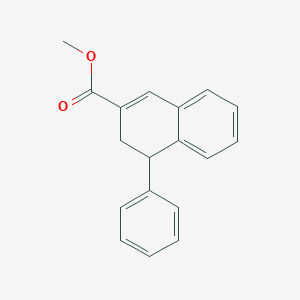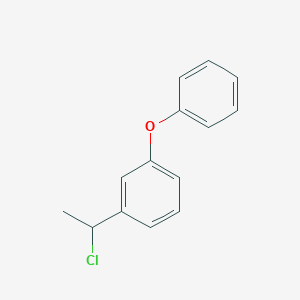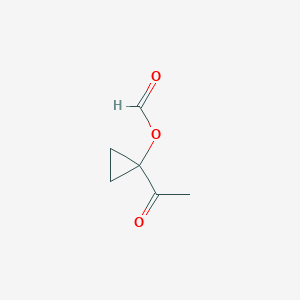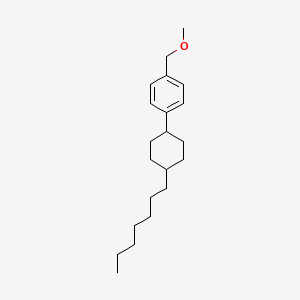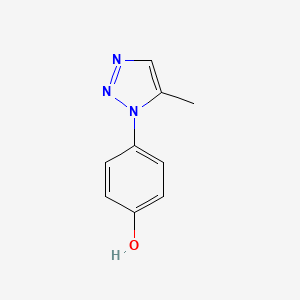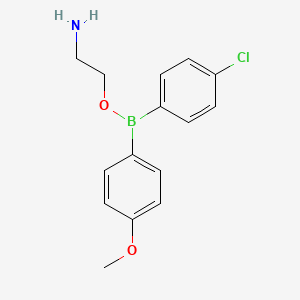
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted organoboron compounds .
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate involves its ability to participate in transmetalation reactions. In the Suzuki–Miyaura coupling, the compound transfers its boron-bound organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar coupling reactions.
4-Methoxyphenylboronic acid: Shares the methoxy group, making it structurally similar.
4-Chlorophenylboronic acid: Contains the chlorophenyl group, similar to the compound .
Uniqueness
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which provide distinct reactivity and potential for diverse applications. Its aminoethyl group also allows for further functionalization and complex formation .
Eigenschaften
CAS-Nummer |
85724-98-7 |
|---|---|
Molekularformel |
C15H17BClNO2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-(4-methoxyphenyl)boranyl]oxyethanamine |
InChI |
InChI=1S/C15H17BClNO2/c1-19-15-8-4-13(5-9-15)16(20-11-10-18)12-2-6-14(17)7-3-12/h2-9H,10-11,18H2,1H3 |
InChI-Schlüssel |
CKRKZDIGPYFNGD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


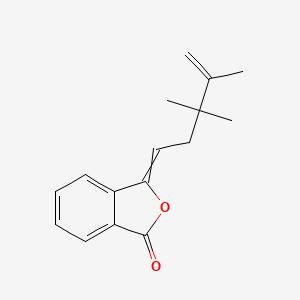
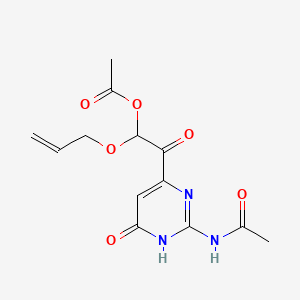

![3-Ethenyl-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14412371.png)
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
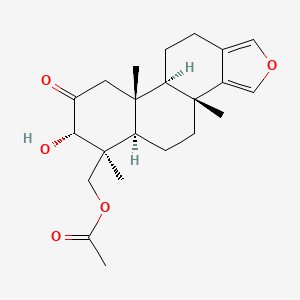

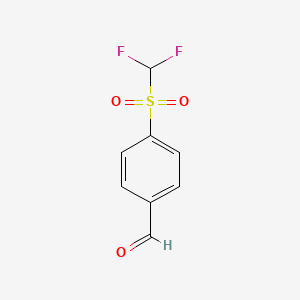
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
